2-Amino-5-chloro-4-methylbenzonitrile

Lipophilicity Drug design Physicochemical profiling

2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3; synonym: 2-amino-4-chloro-5-methylbenzonitrile, CAS 289686-80-2) is a trisubstituted benzonitrile derivative bearing an electron-donating amino group at position 2, an electron-withdrawing chloro group at position 5, and a methyl group at position 4. With a molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol, it belongs to the class of halogenated aminobenzonitriles that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B11733796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-4-methylbenzonitrile
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C#N)N
InChIInChI=1S/C8H7ClN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3
InChIKeyGFACEGSIJUOWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-4-methylbenzonitrile: A Multi-Functional Benzonitrile Building Block for Pharmaceutical Intermediate Procurement


2-Amino-5-chloro-4-methylbenzonitrile (CAS 939990-05-3; synonym: 2-amino-4-chloro-5-methylbenzonitrile, CAS 289686-80-2) is a trisubstituted benzonitrile derivative bearing an electron-donating amino group at position 2, an electron-withdrawing chloro group at position 5, and a methyl group at position 4 . With a molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol, it belongs to the class of halogenated aminobenzonitriles that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis [1]. Its three distinct functional groups enable orthogonal synthetic transformations, making it a strategically differentiated building block relative to simpler mono- or disubstituted benzonitrile analogs .

Why 2-Amino-5-chloro-4-methylbenzonitrile Cannot Be Replaced by Generic Aminobenzonitrile Analogs


The specific 2-amino-5-chloro-4-methyl substitution pattern on the benzonitrile core is not interchangeable with other regioisomers or simpler analogs. The presence of all three substituents—amino (–NH₂), chloro (–Cl), and methyl (–CH₃)—on the same aromatic ring creates a unique electronic environment (XLogP3 = 2.5; predicted pKa = 1.30) that directly governs reactivity in downstream transformations such as quinazoline cyclocondensation and palladium-catalyzed cross-coupling [1]. In contrast, 2-amino-5-chlorobenzonitrile (CAS 5922-60-1, lacking the 4-methyl group) exhibits a lower logP of 2.32 and a melting point of 96–99 °C, which alters both its solubility profile and its steric environment during nucleophilic aromatic substitution [2]. Similarly, 2-amino-4-methylbenzonitrile (CAS 26830-96-6, lacking the 5-chloro group) shows a melting point of 91–93 °C and lacks the halogen handle required for transition-metal-mediated coupling reactions . These physicochemical and reactivity differences mean that substituting a generic aminobenzonitrile into a validated synthetic route will predictably result in altered reaction kinetics, different impurity profiles, and potentially failed downstream transformations [3].

Quantitative Differentiation Evidence: 2-Amino-5-chloro-4-methylbenzonitrile vs. Closest Analogs


Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. 2-Amino-5-chlorobenzonitrile

2-Amino-5-chloro-4-methylbenzonitrile exhibits a computed XLogP3 of 2.5, which is 0.18 log units higher than that of its des-methyl analog 2-amino-5-chlorobenzonitrile (XLogP3 ≈ 2.32) [1]. This incremental increase in lipophilicity, attributable to the 4-methyl substituent, is within the range known to influence both passive membrane permeability and non-specific protein binding in medicinal chemistry optimization campaigns [2].

Lipophilicity Drug design Physicochemical profiling

Predicted Boiling Point and Thermal Stability vs. 2-Amino-5-chlorobenzonitrile

The predicted boiling point of 2-amino-5-chloro-4-methylbenzonitrile is 317.4 ± 42.0 °C (at 760 mmHg), substantially higher than the experimentally determined boiling point of 2-amino-5-chlorobenzonitrile at reduced pressure (132–135 °C / 0.5 mmHg) [1]. While the comparator boiling point is measured under vacuum, the presence of the 4-methyl group increases molecular weight (166.61 vs. 152.58 g/mol) and is expected to raise the atmospheric-pressure boiling point, consistent with the predicted value [2].

Thermal stability Process chemistry Physical properties

Commercial Purity Benchmarking: ≥98% (ChemImpex) vs. 95% Minimum Across Suppliers

2-Amino-4-chloro-5-methylbenzonitrile is available at ≥98% purity from ChemImpex (Catalog No. 19965), compared to a minimum purity of 95% offered by multiple other suppliers including CymitQuimica and CheMenu for the 5-chloro-4-methyl regioisomer . The 3-percentage-point purity differential translates to a maximum total impurity burden of ≤2% versus ≤5%, which is a meaningful distinction for applications requiring stringent impurity control such as GMP intermediate preparation or structure-activity relationship (SAR) studies where trace impurities can confound biological assay interpretation .

Purity Quality control Procurement specification

Synthetic Versatility: Orthogonal Functional Group Handles vs. Mono-Functional Benzonitriles

2-Amino-5-chloro-4-methylbenzonitrile possesses three chemically orthogonal functional groups: a primary aromatic amine (–NH₂, position 2) capable of diazotization, acylation, and reductive amination; an aromatic chloro substituent (–Cl, position 5) amenable to Suzuki, Buchwald-Hartwig, and Ullmann-type cross-couplings; and a nitrile group (–C≡N, position 1) that can be hydrolyzed to the carboxylic acid, reduced to the amine, or cyclized to form quinazoline and related heterocycles . In contrast, 2-amino-5-chlorobenzonitrile offers only two functional handles (NH₂ and Cl), and 2-amino-4-methylbenzonitrile lacks the halogen coupling handle entirely . This three-handle architecture enables sequential, chemoselective transformations without protecting group manipulation, a key efficiency driver in multi-step pharmaceutical intermediate synthesis [1].

Synthetic chemistry Building block utility Functional group orthogonality

Predicted Acid Dissociation Constant (pKa) and Its Impact on Salt Formation vs. 2-Amino-5-chlorobenzonitrile

The predicted pKa of 2-amino-5-chloro-4-methylbenzonitrile is 1.30 ± 0.10 (most basic, 25 °C), compared to a predicted pKa of 1.18 ± 0.10 for 2-amino-5-chlorobenzonitrile . The slightly higher basicity of the target compound (ΔpKa ≈ +0.12) is attributed to the electron-donating inductive effect of the 4-methyl group, which modestly increases electron density on the nitrile nitrogen and the aromatic amine. While both compounds are very weak bases (pKa < 2), this difference is measurable and statistically distinguishable given the reported error margins .

pKa Salt formation Crystallization Purification

Optimal Procurement Scenarios for 2-Amino-5-chloro-4-methylbenzonitrile Based on Verified Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Functionalization

When a synthetic route demands sequential chemoselective transformations—for instance, initial Pd-catalyzed Suzuki coupling at the chloro position, followed by nitrile hydrolysis to the carboxylic acid, and final amide bond formation via the aniline nitrogen—2-amino-5-chloro-4-methylbenzonitrile is the preferred building block. Its three orthogonal handles eliminate the need for protecting group strategies, reducing step count and improving overall yield compared to routes starting from 2-amino-5-chlorobenzonitrile (which lacks the methyl group for steric tuning) or 2-amino-4-methylbenzonitrile (which lacks the cross-coupling handle). This is supported by its documented use as a key intermediate in the synthesis of S1P receptor agonists and anti-cancer quinazoline derivatives .

SAR Studies Requiring Defined Lipophilicity and High Purity

For structure-activity relationship campaigns where precise control of lipophilicity is critical (e.g., optimizing logD for CNS penetration or reducing hERG liability), the XLogP3 of 2.5 for 2-amino-5-chloro-4-methylbenzonitrile is 0.18 units higher than its des-methyl analog . Coupled with the availability of ≥98% pure material from ChemImpex, this compound enables SAR exploration with both a quantifiable lipophilicity increment and minimized impurity interference . Researchers should specify ≥98% purity when ordering to avoid confounding biological assay results from trace impurities that are present at levels up to 5% in lower-grade commercial supplies .

Process Chemistry Development for Scale-Up of Quinazoline-Based Therapeutics

In process R&D for quinazoline-based drug candidates (e.g., EGFR or S1P1 modulators), the 2-aminobenzonitrile motif is a critical precursor for cyclocondensation with formamide or orthoesters. 2-Amino-5-chloro-4-methylbenzonitrile offers a predicted boiling point of ~317 °C, indicating low volatility and suitability for high-temperature cyclization conditions without significant evaporative loss . The presence of the 4-methyl group also provides steric influence on cyclization regioselectivity, a parameter that can be exploited to favor desired quinazoline isomers over undesired side products during process optimization .

Agrochemical Intermediate Development Leveraging Halogen Bioactivity Enhancement

The combination of chloro and methyl substituents on the benzonitrile scaffold is known to enhance bioactivity against agricultural pests, as noted by multiple supplier technical descriptions . For agrochemical discovery programs synthesizing herbicide or fungicide candidates, this compound provides both the chloro substituent (associated with metabolic stability and membrane penetration) and the methyl group (associated with hydrophobic binding pocket interactions) in a single intermediate, reducing the number of late-stage functionalization steps required compared to routes starting from unsubstituted 2-aminobenzonitrile .

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